molecular formula C19H16ClNO2 B2370477 3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylpropanamide CAS No. 853311-43-0

3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylpropanamide

Cat. No.: B2370477
CAS No.: 853311-43-0
M. Wt: 325.79
InChI Key: DDPMADPAAZCSOY-UHFFFAOYSA-N
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Description

3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group, a furan ring, and a phenylpropanamide moiety

Scientific Research Applications

3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylpropanamide typically involves the reaction of 4-chlorobenzaldehyde with furfural in the presence of a base to form 5-(4-chlorophenyl)-2-furylmethanol. This intermediate is then reacted with phenylpropanoyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylpropanamide undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylpropanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c20-15-8-6-14(7-9-15)18-12-10-17(23-18)11-13-19(22)21-16-4-2-1-3-5-16/h1-10,12H,11,13H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPMADPAAZCSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853311-43-0
Record name 3-(5-(4-CHLOROPHENYL)-2-FURYL)-N-PHENYLPROPANAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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